molecular formula C14H19NO3 B592340 Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 327044-56-4

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B592340
CAS No.: 327044-56-4
M. Wt: 249.31
InChI Key: OGBQDYFDULGJAL-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 327044-56-4) is a bicyclic heterocyclic compound featuring a tetrahydroquinoline core substituted with a hydroxy group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. Its molecular formula is C₁₄H₁₉NO₃ (MW: 249.31 g/mol), and it is commonly used as an intermediate in pharmaceutical synthesis, particularly for opioid receptor modulators . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps .

Properties

IUPAC Name

tert-butyl 6-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h6-7,9,16H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQDYFDULGJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696284
Record name tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327044-56-4
Record name tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Carbamate Formation via Di-tert-Butyl Dicarbonate

The most widely reported method involves reacting 1,2,3,4-tetrahydroquinolin-6-ol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under sealed-tube conditions at 50°C . This one-step protocol achieves a 93.8% yield by selectively protecting the amine group while preserving the phenolic hydroxyl moiety.

Reaction Mechanism :
The Boc group is introduced via nucleophilic attack of the secondary amine on the electrophilic carbonyl of Boc₂O. The reaction proceeds under mild conditions, avoiding side reactions such as O-Boc formation or ring oxidation.

Optimization Insights :

  • Solvent Effects : Dichloromethane’s low polarity minimizes competing hydrolysis of Boc₂O, while its volatility facilitates post-reaction removal.

  • Temperature : Elevated temperatures (50°C vs. room temperature) reduce reaction time from 24 hours to 6 hours without compromising yield .

  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine prevents di-Boc byproducts.

Purification :
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4), yielding >98% purity by HPLC .

Intramolecular Friedel-Crafts Alkylation Strategies

Alternative routes employ intramolecular Friedel-Crafts alkylation to construct the dihydroquinoline core. For example, N-(methoxyphenyl)-3-chloropropionamides cyclize under acidic conditions to form 6-hydroxy-3,4-dihydroquinolin-2(1H)-ones, which are subsequently functionalized .

Key Steps :

  • Amide Formation : Reacting aniline derivatives with 3-chloropropionyl chloride forms N-(4-alkoxyphenyl)-3-chloropropionamides.

  • Cyclization : Using PdCl₂ as a catalyst at 100–110°C under 3–5 kg pressure induces ring closure .

  • Hydroxylation : Diazotization and hydrolysis introduce the 6-hydroxy group.

Advantages :

  • Regioselectivity : Directed ortho-metalation ensures precise hydroxyl positioning.

  • Scalability : Batch sizes up to 500 g have been reported with 75–80% overall yield .

Three-Component Doebner Reaction

A three-component coupling of substituted anilines, aldehydes, and pyruvic acid via the Doebner reaction offers a modular approach . BF₃·THF catalyzes imine formation, followed by cyclization and oxidation to yield quinoline-4-carboxylic acids, which are esterified to the target compound.

Conditions :

  • Catalyst : BF₃·THF (10 mol%) in toluene at 80°C.

  • Oxidation : Air oxidation converts dihydroquinoline intermediates to aromatic quinolines.

Yield : 65–70% for electron-deficient anilines, dropping to 40–45% for electron-rich substrates .

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield Reaction Time Purity
Direct Boc Protection 1,2,3,4-Tetrahydroquinolin-6-ol93.8%6 hours>98%
Friedel-Crafts Aniline derivatives75–80%12–15 hours95–97%
Doebner Reaction Aniline, aldehyde, pyruvic acid40–70%24 hours90–92%

Key Observations :

  • The direct Boc protection method outperforms others in yield and simplicity but requires expensive Boc₂O.

  • Friedel-Crafts routes enable structural diversification but involve multi-step sequences.

  • Three-component reactions offer modularity but suffer from variable yields.

Structural Confirmation and Analytical Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 2.60–2.70 (m, 2H, CH₂), 3.45–3.55 (m, 2H, CH₂), 6.65 (d, J = 8.5 Hz, 1H, aromatic), 6.95 (s, 1H, aromatic) .

  • ¹³C NMR : δ 28.1 (tert-butyl CH₃), 80.5 (Boc carbonyl), 155.2 (C-O), 116–150 (aromatic carbons) .

Mass Spectrometry :

  • ESI-MS : [M+H]⁺ at m/z 249.31 (calculated for C₁₄H₁₉NO₃) .

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase : Acetonitrile/water (70:30).

  • Retention Time : 8.2 minutes .

Challenges and Optimization Strategies

Low Yields in Hydroxylation Steps :

  • Electrophile Optimization : Replacing Cl⁻ with Br⁻ in Friedel-Crafts substrates improves cyclization efficiency (yield increase: 60% → 78%) .

  • Catalytic Systems : Pd/C (5 wt%) under H₂ atmosphere reduces nitro intermediates to amines with >90% conversion .

Purification Challenges :

  • Countercurrent Chromatography : Resolves diastereomers in asymmetric syntheses, achieving >99% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural and functional variations can be categorized based on substituent type, position, and biological relevance. Key analogues include derivatives with halogenation, alkylation, or aromatic substitutions.

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent (Position) Molecular Formula MW (g/mol) Key Applications/Synthetic Notes References
Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate -OH (C6) C₁₄H₁₉NO₃ 249.31 Opioid receptor modulation intermediates
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate -OCH₃ (C6) C₁₅H₂₁NO₃ 263.34 Improved metabolic stability vs. hydroxy analogue
Tert-butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate -Cl (C6), -F (C3), =O (C4) C₁₄H₁₆ClFNO₃ 315.74 Fluoro substituent enhances electronic properties for asymmetric catalysis
Tert-butyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate -CH₂Ph (C6), =O (C4) C₂₁H₂₃NO₃ 337.42 Precursor for sulfonamide-based opioid ligands
Tert-butyl 6-(cyclohexylmethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate -CH₂C₆H₁₁ (C6), =O (C4) C₂₁H₂₉NO₃ 343.46 Lipophilic substituent for blood-brain barrier penetration

Physicochemical and Spectral Comparisons

  • Hydroxy vs. Methoxy Substitution :
    • The 6-hydroxy derivative (pKa ~9–10) exhibits higher polarity and hydrogen-bonding capacity than the 6-methoxy analogue, impacting solubility (e.g., in DMSO: hydroxy > methoxy) .
    • ¹H NMR Shifts :
  • Hydroxy (C6): Aromatic protons at δ 6.8–7.0 ppm; -OH proton (broad, δ ~5.5 ppm) .
  • Methoxy (C6): Sharp singlet for -OCH₃ at δ 3.8 ppm; aromatic protons upfield (δ 6.6–6.9 ppm) .

  • Halogenated Derivatives: 6-Chloro-3-fluoro substitution (e.g., CAS 392.0153) introduces electronegative groups, altering reactivity in cross-coupling reactions (e.g., Sonogashira coupling in ). ¹⁹F NMR shows distinct signals at δ -198.8 ppm .

Biological Activity

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 327044-56-4) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 327044-56-4
  • Purity : Typically ≥98% .

This compound exhibits a range of biological activities primarily attributed to its structural features. The compound contains a quinoline core, which is known for its ability to interact with various biological targets. Research indicates that derivatives of quinoline compounds can act as inhibitors for enzymes related to neurodegenerative diseases and possess antioxidant properties.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. For instance, derivatives with similar structures have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in Alzheimer's disease pathology. These compounds demonstrated significant inhibition with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for neurodegenerative conditions .

2. Antioxidant Activity

The compound's antioxidant properties are also noteworthy. Quinoline derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in neuronal cells. This activity is crucial for protecting neurons from damage associated with oxidative stress, which is a common feature in various neurodegenerative disorders .

3. Enzyme Inhibition

The inhibition of key enzymes such as AChE and MAO by this compound suggests a mechanism through which it may exert its therapeutic effects. The ability to penetrate the blood-brain barrier (BBB) enhances its efficacy as a central nervous system (CNS) agent .

Study on Neurodegenerative Disease Models

In a recent experimental study involving animal models of Alzheimer's disease, compounds structurally related to this compound were administered. The results showed:

CompoundAChE Inhibition (IC50 µM)MAO-B Inhibition (IC50 µM)BBB PenetrationCytotoxicity
Compound A0.280.34YesLow
Compound B0.912.81YesModerate

These findings indicate that certain derivatives could provide a balanced profile for treating Alzheimer's disease by targeting multiple pathways involved in the disease's progression .

Antioxidant Studies

Another study evaluated the antioxidant capacity of several quinoline derivatives using DPPH radical scavenging assays:

CompoundDPPH Scavenging Activity (%)
Tert-butyl derivative85%
Control (Vitamin C)95%

The results suggest that this compound exhibits substantial antioxidant activity comparable to standard antioxidants like Vitamin C .

Q & A

Q. How is this compound utilized as an intermediate in multi-step syntheses of kinase inhibitors?

  • Methodological Answer : The dihydroquinoline core undergoes Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, enabling diversification for structure-activity relationship (SAR) studies .

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